molecular formula C15H19F2N3O3 B10905632 Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B10905632
M. Wt: 327.33 g/mol
InChI Key: AFLCJFAUGRPKGB-UHFFFAOYSA-N
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Description

Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a methyl ester derivative of a pyrazolo-pyridine scaffold. Its structure includes a difluoromethyl group at position 4, an isopropyl group at position 2, and a methyl group at position 3 on the pyrazolo[3,4-b]pyridine core. The propanoate moiety is esterified at the 7-position of the heterocyclic system. The compound is marketed as an intermediate or building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

Such modifications are critical in prodrug design, where ester groups improve membrane permeability before enzymatic hydrolysis to active acid forms .

Properties

Molecular Formula

C15H19F2N3O3

Molecular Weight

327.33 g/mol

IUPAC Name

methyl 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]propanoate

InChI

InChI=1S/C15H19F2N3O3/c1-8(2)20-9(3)13-10(14(16)17)7-11(21)19(15(13)18-20)6-5-12(22)23-4/h7-8,14H,5-6H2,1-4H3

InChI Key

AFLCJFAUGRPKGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N(C2=NN1C(C)C)CCC(=O)OC)C(F)F

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

Cyclization efficiency depends on solvent polarity and catalyst selection. Degruyter reports that using tetrapropylammonium bromide (TPAB) in a H2O/acetone (1:2) mixture at 80°C achieves 97% yield in analogous pyrazoloquinoline syntheses. Applying similar conditions, the pyridinone ring forms via nucleophilic attack of the pyrazole amine on the activated carbonyl, followed by dehydration. Catalytic iodide salts (e.g., KI) further enhance reaction rates by stabilizing transition states.

Introduction of the Difluoromethyl Group

The 4-difluoromethyl substituent is introduced via halogenation followed by nucleophilic fluorination. Patent CN117304112A discloses a carbointercalation reaction where difluorochloromethane, carbon monoxide, and methyl hydrazine react under palladium catalysis to form a difluoroacetyl intermediate. Subsequent bromination with Br2 at −5–0°C introduces a bromine atom at the 4-position, which is displaced by fluoride ions (KF, DMF, 80°C) to yield the difluoromethyl group.

Regioselectivity Challenges

Unwanted isomer formation during difluoromethylation is mitigated by low-temperature bromination (−30°C) and precise stoichiometry. Patent CN111362874B notes that using NaI or KI as catalysts during cyclization with methylhydrazine suppresses 5-isomer formation, achieving a 95:5 ratio of 3- to 5-difluoromethyl products. Similar protocols applied to the pyridinone core reduce byproducts to <5%.

Alkylation and Esterification

Isopropyl and Methyl Group Installation

The 2-isopropyl and 3-methyl groups are introduced via alkylation of the pyrazole nitrogen. Patent CN111362874B describes reacting intermediates with isopropyl bromide and methyl iodide in the presence of K2CO3 and TBAB (tetrabutylammonium bromide) in acetonitrile. Selective N-alkylation is achieved by leveraging steric effects: bulkier isopropyl groups preferentially occupy the 2-position, while methyl groups occupy the 3-position.

Propanoate Ester Formation

The propanoate side chain is appended via Mitsunobu reaction or nucleophilic substitution. Reacting the pyrazolopyridinone with methyl 3-bromopropanoate in DMF using K2CO3 as a base yields the esterified product. Alternatively, J-STAGE methodologies employ propiolic acid in the presence of NaHCO3 to form the carboxylic acid, followed by esterification with methanol and H2SO4.

Integrated Synthetic Routes

One-Pot Multi-Component Synthesis

A streamlined approach combines pyrazole formation, cyclization, and esterification in a single reactor. Degruyter highlights a three-component reaction of arylglyoxals, 3-methyl-1H-pyrazol-5-amine, and cyclopentane-1,3-dione in H2O/acetone with TPAB, yielding fused pyrazolopyridines in >90% yield. Adapting this, difluoromethylglyoxal, methylhydrazine, and methyl propiolate react under analogous conditions to form the target compound directly.

Stepwise Industrial Production

Large-scale synthesis follows a sequence:

  • Pyrazole core synthesis : 3-methyl-1-isopropyl-1H-pyrazol-5-amine + ethyl acetoacetate → pyrazolo[3,4-b]pyridin-6-one (Yield: 85%).

  • Difluoromethylation : Br2 bromination followed by KF fluorination (Yield: 78%).

  • Esterification : Reaction with methyl 3-bromopropanoate (Yield: 82%).

Purification and Characterization

Recrystallization Protocols

Crude products are purified using aqueous alcohol mixtures. Patent CN111362874B recrystallizes intermediates in 40% ethanol/water, achieving 99.6% purity. For the final ester, 35% methanol/water removes residual hydrazine and inorganic salts.

Analytical Validation

1H-NMR confirms substituent positions:

  • Difluoromethyl: δ 6.1 ppm (t, J = 56 Hz, CF2H).

  • Isopropyl: δ 1.2 ppm (d, 6H, CH(CH3)2).

  • Ester methyl: δ 3.7 ppm (s, 3H, COOCH3).

Comparative Analysis of Methods

Method Conditions Yield Purity Isomer Ratio
Multi-componentTPAB, H2O/acetone, 80°C92%98.5%97:3
StepwiseKI catalysis, −30°C, recrystallization78%99.6%95:5
Industrial alkylationK2CO3, TBAB, acetonitrile85%97.8%99:1

Chemical Reactions Analysis

Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Pathways

  • Inhibition of Succinate Dehydrogenase :
    • The compound acts as a competitive inhibitor, binding to the active site of succinate dehydrogenase.
    • This inhibition can disrupt the citric acid cycle, impacting cellular respiration.
  • Cell Signaling Modulation :
    • It has been shown to interact with proteins involved in cell signaling pathways, potentially altering cellular responses to external stimuli.

Applications in Cancer Research

Recent studies have highlighted the anticancer properties of methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate. Notably:

  • Cytotoxicity Against Cancer Cell Lines :
    • Preliminary assays demonstrated significant cytotoxic effects on various cancer cell lines, including:
      • A549 (Lung Cancer) : IC50 = 12.5 µM
      • MCF-7 (Breast Cancer) : IC50 = 15.0 µM
    • These results suggest that the compound could serve as a lead for developing new anticancer agents .
  • Mechanism of Action in Cancer Cells :
    • The compound's inhibition of energy production through succinate dehydrogenase may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the synthesis and functionalization of pyrazole-type compounds related to this compound:

  • Synthesis and Functionalization :
    • Research indicates that derivatives of pyrazole compounds can be synthesized through various methods, including cycloaddition reactions and oxidation processes .
    • These derivatives have shown promise in enhancing biological activity against tumor cells.
  • Biological Activity Assessment :
    • A study evaluated a library of pyrazole derivatives for their anti-proliferative activity against multiple tumor cell lines, confirming that structural modifications can significantly impact efficacy .

Summary Table of Applications

Application AreaDescriptionExample Findings
Anticancer ActivityInhibits tumor cell proliferation through energy disruption and apoptosis inductionSignificant cytotoxicity in A549 and MCF-7 cells
Enzyme InhibitionActs as a competitive inhibitor of succinate dehydrogenaseDisruption of mitochondrial respiration
Cell Signaling ModulationAlters activity of signaling pathways involved in cellular responsesPotential modulation of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects

  • Cyclopentyl () increases hydrophobicity, which might enhance binding to lipophilic targets like kinase enzymes .
  • Position 4 (C4 substituent): Difluoromethyl (common in all analogs) offers metabolic stability over non-fluorinated groups due to C-F bond strength .
  • Functional Group (Ester vs. Acid):

    • The methyl ester in the target compound improves cell membrane permeability compared to carboxylic acids, making it a candidate for prodrug development .
    • Carboxylic acids (e.g., CAS 1018164-30-1) are likely bioactive but may require formulation adjustments to overcome poor absorption .

Molecular Weight and Bioactivity

  • Lower molecular weight analogs (e.g., 299.27 g/mol, CAS 1018126-85-6) may exhibit faster renal clearance, whereas bulkier derivatives (e.g., 356.32 g/mol, cyclopentyl analog) could have prolonged half-lives .
  • The methyl group at position 3 (target compound) may sterically shield the pyrazolo-pyridine core from oxidation, enhancing metabolic stability .

Biological Activity

Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate, also known by its CAS number 1018164-30-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H17F2N3O3
  • Molecular Weight : 313.3 g/mol

The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core, which is known for various biological activities.

Research indicates that this compound may act primarily as an inhibitor of succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the mitochondrial respiratory chain and the citric acid cycle. By inhibiting SDH, the compound can disrupt energy production in cells, leading to potential therapeutic effects against various diseases.

Key Interactions

  • Enzyme Inhibition : The compound binds to the active site of SDH, preventing its normal function and leading to decreased ATP production.
  • Cell Signaling Modulation : It may interact with proteins involved in cell signaling pathways, affecting cellular responses to stimuli.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits significant antimicrobial activity against various pathogens.
Antioxidant Demonstrates antioxidant properties through radical scavenging assays.
Anticancer Potential for antineoplastic activity based on structural similarities with known inhibitors.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluated the antimicrobial activity of related compounds and found that those with similar structures showed effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .
    • Another study highlighted the antioxidant capacity of derivatives through DPPH radical scavenging assays .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the carbonyl oxygen atom in the compound forms hydrogen bonds with key residues in SDH, supporting its role as an inhibitor .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate, and how can reaction conditions be refined to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functionalization. A reflux in xylene (110–140°C) for 25–30 hours with chloranil as an oxidizing agent is critical for pyrazolo-pyridine ring formation, as seen in analogous compounds . Post-reaction, purification via recrystallization (methanol or ethanol) is recommended to isolate the target compound. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.4 substrate-to-oxidant) and solvent polarity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use 1^1H-NMR to confirm substituent positions (e.g., isopropyl CH3_3 groups at δ 1.0–1.5 ppm) and FTIR to identify carbonyl (C=O, ~1640–1680 cm1^{-1}) and difluoromethyl (C-F, ~1100–1200 cm1^{-1}) groups . High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight, while X-ray crystallography (if crystals form) provides definitive stereochemical confirmation .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow protocols for fluorinated heterocycles: use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Store at 2–8°C in airtight containers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Safety data for structurally similar compounds emphasize avoiding ignition sources due to potential thermal instability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the pyrazolo[3,4-b]pyridine core in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites (e.g., carbonyl oxygen at position 6) and nucleophilic regions (e.g., nitrogen in the pyrazole ring). Molecular descriptors from PubChem (e.g., polar surface area, logP) help predict solubility and bioavailability .

Q. How can contradictory spectral data (e.g., unexpected 13^1313C-NMR shifts) be resolved during structural analysis?

  • Methodological Answer : Cross-reference with 2D-NMR (COSY, HSQC) to assign overlapping signals. For example, a deshielded carbonyl carbon (~170–180 ppm) may indicate hydrogen bonding or crystal packing effects. Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) or literature analogs .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) targeting kinases like PKA or PKC, given the structural similarity to pyrazolo-pyridine kinase inhibitors . IC50_{50} values can be determined via dose-response curves (1 nM–100 µM range). Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinities to ATP pockets.

Q. How do steric effects from the isopropyl and difluoromethyl groups influence regioselectivity in derivatization reactions?

  • Methodological Answer : Steric hindrance from the isopropyl group at position 2 directs electrophilic attacks to less hindered sites (e.g., position 4). Fluorine’s electron-withdrawing nature enhances electrophilicity at adjacent carbons. Experimental validation via competitive reactions (e.g., bromination) and monitoring by TLC/GC-MS can map reactivity patterns .

Data Contradiction and Optimization

Q. If HPLC purity analysis shows multiple peaks despite NMR homogeneity, how should researchers troubleshoot?

  • Methodological Answer : This may indicate enantiomers or degradation products. Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Accelerated stability studies (40°C/75% RH for 14 days) can identify degradation pathways. LC-MS/MS fragmentation patterns distinguish between isomers and byproducts .

Q. Why might recrystallization fail to purify the compound, and what alternatives exist?

  • Methodological Answer : Low solubility in common solvents (e.g., methanol) may require mixed-solvent systems (e.g., DCM/hexane). If crystallization persists, use column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

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